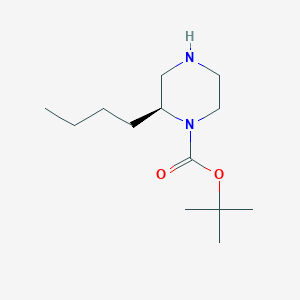
(S)-1-Boc-2-butyl-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Boc-2-butyl-piperazine is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives have a significant role in drug design due to their versatile medicinal potential. Research highlights the presence of the piperazine moiety in a wide range of therapeutic drugs, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of substituents on the piperazine ring has been found to substantially impact the pharmacokinetic and pharmacodynamic properties of the resultant molecules. This flexibility makes piperazines a valuable building block in drug discovery, suggesting their potential for the design of new drug-like elements for various diseases. The pharmacophore's broad potential is reflected in the considerable interest in piperazine-based molecules for their therapeutic investigations (Rathi, Syed, Shin, & Patel, 2016).
Environmental Applications of Piperazine Derivatives
A novel class of nanofiltration (NF) membranes featuring crumpled polyamide layers, based on piperazine (PIP), has shown promise for environmental applications. These membranes exhibit dramatic improvements in separation performance, including enhanced water permeance and selectivity, along with improved antifouling characteristics. The development of PIP-based NF membranes marks a significant advancement in water treatment technologies, demonstrating the environmental application potential of piperazine derivatives (Shao et al., 2022).
Role in Antidepressant Development
The piperazine substructure is notably present in many marketed antidepressants, suggesting its significant role in the development of novel antidepressant compounds. The unique pharmacokinetic profile of piperazine and its involvement in specific binding conformations contribute to its extensive use in optimizing other pharmacological agents. This review of current developments in piperazine-based antidepressants, along with structure-activity relationship (SAR) studies, offers insights into how piperazine influences the design and efficacy of these therapeutic agents (Kumar et al., 2021).
Piperazine in Metabolic Cytoprotection
Piperazine derivatives have been explored for their cytoprotective effects, particularly in the context of metabolic agents like trimetazidine (TMZ), a treatment for angina pectoris. The review of TMZ's metabolic cytoprotective action reflects the diverse mechanisms through which piperazine derivatives can offer therapeutic benefits, including the modulation of myocardial energetic metabolism and reduction of fatty acid utilization in favor of carbohydrates. This suggests the potential of piperazine derivatives in developing treatments with cytoprotective effects (Cargnoni et al., 1999).
Piperazine Derivatives as Antimicrobial Agents
Piperazine derivatives have shown significant antimicrobial activity, addressing the need for novel drugs to combat resistance in pathogenic organisms. Their diverse biological activities, including antibacterial, antifungal, and antiviral effects, highlight their potential in the development of potent antimicrobial agents. This comprehensive review of recent advances in piperazine derivatives with antimicrobial activity provides valuable information for drug design and development (Patel et al., 2022).
Propiedades
IUPAC Name |
tert-butyl (2S)-2-butylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDUWJBVKOUGW-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1CNCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572485 |
Source


|
| Record name | tert-Butyl (2S)-2-butylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169447-76-1 |
Source


|
| Record name | tert-Butyl (2S)-2-butylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


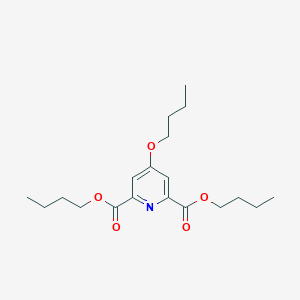
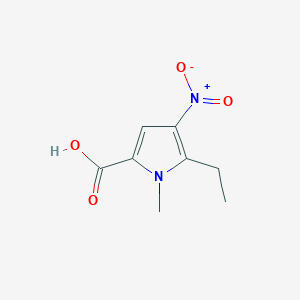
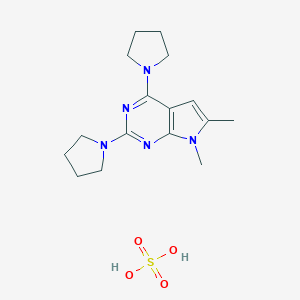
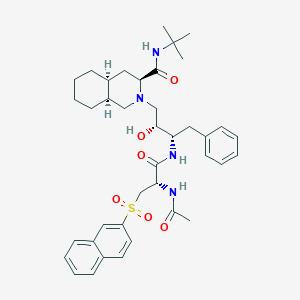

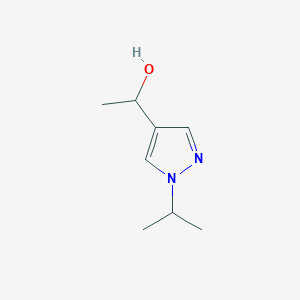


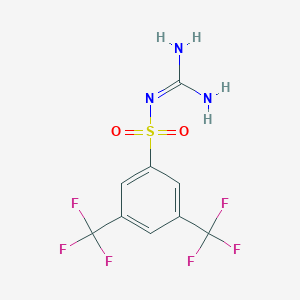
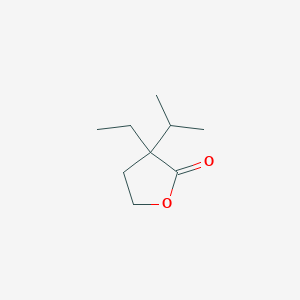
![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)

